Bicyclo[2.2.0]hexan-2-ylmethanamine
CAS No.:
Cat. No.: VC18127553
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[2.2.0]hexan-2-ylmethanamine -](/images/structure/VC18127553.png)
Specification
Molecular Formula | C7H13N |
---|---|
Molecular Weight | 111.18 g/mol |
IUPAC Name | 2-bicyclo[2.2.0]hexanylmethanamine |
Standard InChI | InChI=1S/C7H13N/c8-4-6-3-5-1-2-7(5)6/h5-7H,1-4,8H2 |
Standard InChI Key | GKALFHIRGUXFCE-UHFFFAOYSA-N |
Canonical SMILES | C1CC2C1CC2CN |
Introduction
Molecular Structure and Physicochemical Properties
Core Framework and Stereochemistry
Bicyclo[2.2.0]hexan-2-ylmethanamine consists of a bicyclo[2.2.0]hexane skeleton—a system of two fused cyclopropane rings—with an amine group (-NH) attached to the second carbon. The SMILES notation encapsulates its connectivity, while its InChIKey (GXYVVNBJMUBALU-UHFFFAOYSA-N) provides a unique identifier for computational studies. The compound’s rigid geometry arises from the angle strain in the cyclopropane rings, which limits conformational flexibility and enhances stereoelectronic effects during reactions .
Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Boiling Point (°C) |
---|---|---|---|---|
Bicyclo[2.2.0]hexane | 82.15 | 2.1 | 80 | |
Bicyclo[2.2.0]hexan-2-amine | 97.16 | 0.7 | N/A | |
Bicyclo[3.1.0]hexane | 82.15 | 2.3 | 85–90 |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of bicyclo[2.2.0]hexan-2-ylmethanamine remains underexplored, but analogous bicyclic systems provide insights. For instance, photoredox-catalyzed (3 + 2) annulation of cyclopropenes with aminocyclopropanes has been used to construct bicyclo[3.1.0]hexanes , suggesting potential adaptations for this compound. Radical-mediated pathways, such as hydrogen abstraction from bicyclo[2.2.0]hexane derivatives, could also yield amine-functionalized products .
Reactivity and Rearrangements
The bicyclo[2.2.0]hexan-2-yl radical, a key intermediate, undergoes stereoelectronically forbidden β-scission to form cyclohex-3-enyl radicals . This reactivity contrasts with bicyclo[3.2.0]heptane derivatives, where β-scission proceeds via allowed pathways . The amine group’s electron-donating effects may further modulate radical stability and rearrangement kinetics.
Table 2: Comparative Reactivity of Bicyclic Radicals
Compound | Radical Site | Rearrangement Pathway | Stereoelectronic Feasibility |
---|---|---|---|
Bicyclo[2.2.0]hexan-2-yl | C2 | β-scission to cyclohexenyl | Forbidden |
Bicyclo[3.2.0]heptan-2-yl | C2 | β-scission to cyclopentenyl | Allowed |
Applications in Materials Science
Polymer Crosslinking
The strain energy in bicyclo[2.2.0]hexane derivatives facilitates ring-opening polymerization, producing high-strength polymers. Functionalization with amine groups could enable covalent crosslinking in epoxy resins, enhancing thermal stability.
Catalytic Scaffolds
The amine’s lone pair and the bicyclic core’s steric bulk make Bicyclo[2.2.0]hexan-2-ylmethanamine a candidate for asymmetric catalysis. For example, it could serve as a chiral ligand in transition-metal complexes for enantioselective hydrogenation .
Comparative Analysis with Related Bicyclic Amines
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